molecular formula C20H25N3O2 B11054113 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide

Cat. No.: B11054113
M. Wt: 339.4 g/mol
InChI Key: AMVIYAPYICPFAR-UHFFFAOYSA-N
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Description

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide is a synthetic organic compound that belongs to the class of amides This compound features a hexanamide backbone with a naphthalene ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the hexanamide chain: This step might involve the reaction of the imidazolidinone intermediate with a hexanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the naphthalene ring: The final step could involve the coupling of the naphthalene moiety to the hexanamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the imidazolidinone ring or the naphthalene moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring, potentially using reagents like lithium aluminum hydride.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(phenyl)hexanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(benzyl)hexanamide: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(naphthalen-1-yl)hexanamide might confer unique properties such as enhanced aromaticity, potential for π-π stacking interactions, and increased hydrophobicity compared to its analogs with simpler aromatic rings.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-naphthalen-1-ylhexanamide

InChI

InChI=1S/C20H25N3O2/c1-14-17(23-20(25)21-14)11-3-2-4-13-19(24)22-18-12-7-9-15-8-5-6-10-16(15)18/h5-10,12,14,17H,2-4,11,13H2,1H3,(H,22,24)(H2,21,23,25)

InChI Key

AMVIYAPYICPFAR-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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